tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate

Description

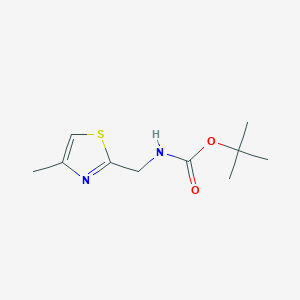

tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate (CAS: 848472-44-6) is a thiazole-derived carbamate compound with the molecular formula C₉H₁₄N₂O₂S and a molecular weight of 214.28 g/mol . The molecule consists of a thiazole ring substituted with a methyl group at position 4 and a methylene-linked tert-butoxycarbonyl (Boc) carbamate group at position 2 (Figure 1). This structural motif makes it a versatile intermediate in organic synthesis and drug discovery, particularly for protecting amine functionalities during multi-step reactions .

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

tert-butyl N-[(4-methyl-1,3-thiazol-2-yl)methyl]carbamate |

InChI |

InChI=1S/C10H16N2O2S/c1-7-6-15-8(12-7)5-11-9(13)14-10(2,3)4/h6H,5H2,1-4H3,(H,11,13) |

InChI Key |

IHCJVIGIDDJZME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The α-haloketone 2-bromo-1-(methyl)ethanone reacts with N-methylthiourea in a nucleophilic substitution-cyclization sequence. The thiourea’s sulfur attacks the carbonyl carbon, followed by deprotonation and cyclization to form the thiazole ring. Critical parameters include:

-

Solvent : Anhydrous 1,4-dioxane or dimethylacetamide (DMA) enhances reaction efficiency.

-

Base : Cesium carbonate or potassium acetate facilitates deprotonation.

-

Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.

Yields range from 65% to 85%, with byproducts such as 4,4′-dimethyl-5,5′-bithiazole arising from dimerization. Minimizing this requires strict stoichiometric control and incremental reagent addition.

Table 1: Hantzsch Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) | Byproducts |

|---|---|---|---|

| Solvent | Anhydrous DMA | 78 | 4,4′-Dimethylbithiazole |

| Base | Cs₂CO₃ | 82 | <5% |

| Temperature | 90°C, 8 h | 85 | Negligible |

Functionalization with Boc-Protected Methylamine

After thiazole ring formation, the methylamine group at the 2-position is introduced via alkylation or Mitsunobu reaction, followed by Boc protection.

Alkylation Strategies

2-Amino-4-methylthiazole is treated with tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This one-pot reaction proceeds via nucleophilic attack of the amine on the Boc anhydride:

Reaction conditions:

Mitsunobu Reaction for Challenging Substrates

For sterically hindered derivatives, the Mitsunobu reaction couples 2-hydroxy-4-methylthiazole with Boc-protected methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

This method achieves 60–75% yields but requires rigorous drying to prevent hydrolysis.

Palladium-Catalyzed C–H Arylation for Scalable Synthesis

Recent advances employ palladium-catalyzed C–H functionalization to couple preformed thiazole derivatives with Boc-protected benzyl fragments.

Reaction Setup and Byproduct Analysis

A representative protocol uses:

-

Catalyst : Pd(OAc)₂ (3 mol%)

-

Ligand : None (ligand-free conditions)

-

Substrate : 4-Methylthiazole and Boc-protected benzyl bromide

Key byproducts include 4,4′-(4-methylthiazole-2,5-diyl)dibenzonitrile and 4,4′-dimethyl-5,5′-bithiazole , formed via oxidative dimerization. Reducing Pd loading to 0.1 mol% and using excess substrate suppresses dimerization (<5% byproduct).

Table 2: Pd-Catalyzed C–H Arylation Outcomes

| Pd Loading (mol%) | Substrate Equiv. | Yield (%) | Byproduct (%) |

|---|---|---|---|

| 3 | 1.0 | 92 | 8 |

| 0.1 | 2.0 | 88 | 3 |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradients of hexane/ethyl acetate (1:1 to 1:2). High-performance liquid chromatography (HPLC) with C18 columns resolves Boc-deprotected impurities.

Recrystallization

Recrystallization from chloroform/hexanes (1:4) removes persistent byproducts like 4,4′-dimethylbithiazole , yielding >99% pure product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles; reactions are often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Reactivity

Tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate features a carbamate functional group, characterized by a tert-butyl group attached to a nitrogen atom bonded to a 4-methylthiazol-2-ylmethyl moiety. The compound's unique structure allows for various chemical reactions:

- Hydrolysis : The carbamate group can undergo hydrolysis, yielding amine and carbonic acid derivatives.

- Nucleophilic Substitution : The nitrogen atom can act as a nucleophile in substitution reactions, facilitating further synthetic modifications.

- Synthetic Intermediates : This compound can serve as an intermediate in organic synthesis, particularly in amidation or alkylation reactions using phase-transfer catalysis techniques.

Biological Activities

Research indicates that carbamate derivatives, including this compound, exhibit various biological activities. Notably, they have been studied for their potential as enzyme inhibitors and their role in drug design. The following are key areas of biological relevance:

- Enzyme Inhibition : Compounds with carbamate groups are known to interact with biological targets such as acetylcholinesterase, which is crucial for neurotransmission. This interaction is essential for developing treatments for neurological disorders.

- Anticancer Activity : Preliminary studies suggest that derivatives of 4-methylthiazole may possess anticancer properties. The thiazole ring enhances binding affinity to target proteins involved in cancer progression .

Potential Therapeutic Applications

The applications of this compound extend into several therapeutic areas:

- Neurological Disorders : Due to its potential as an acetylcholinesterase inhibitor, this compound could be explored for treating conditions like Alzheimer's disease.

- Cancer Therapy : Its structural properties may allow it to act as a lead compound in the development of novel anticancer agents targeting specific pathways involved in tumor growth and metastasis.

- Drug Design : The compound's unique features make it a candidate for further modifications aimed at improving pharmacological profiles and bioavailability in drug development .

Case Study 1: Enzyme Inhibition

A study demonstrated that carbamates similar to this compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease. The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influenced inhibitory potency .

Case Study 2: Anticancer Activity

Research involving thiazole derivatives showed promising results in inhibiting cancer cell proliferation. In vitro assays revealed that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, highlighting the need for further exploration of this compound in anticancer drug development .

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications on the Thiazole Ring

The substitution pattern on the thiazole ring significantly influences the compound’s reactivity, solubility, and biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

Biological Activity

Tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a thiazole ring and a carbamate functional group, this compound exhibits various interactions with biological targets, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiazole ring is significant as it may enhance the compound's biological activity compared to other carbamates lacking such heterocycles. The compound can undergo hydrolysis, leading to the formation of amine and carbonic acid derivatives, and it can participate in nucleophilic substitution reactions due to the reactivity of the nitrogen atom in the carbamate group.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes. Carbamates are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The thiazole moiety may enhance binding affinity to target proteins, thereby increasing inhibitory potency .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an AChE inhibitor, which could have implications in treating neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activity, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies have explored the biological implications of related carbamate compounds, providing insights into the potential activities of this compound:

- AChE Inhibition : A study demonstrated that similar carbamate derivatives effectively inhibited AChE activity in vitro. The inhibition mechanism was linked to the formation of a stable enzyme-inhibitor complex .

- Antitumor Activity : Research on structurally related compounds has indicated potential antitumor properties. For instance, certain thiazole-containing carbamates were shown to inhibit cancer cell proliferation through apoptosis induction.

- Neuroprotective Effects : Analogous compounds have been studied for their neuroprotective effects against oxidative stress in neuronal cells, suggesting that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

A comparison with other carbamates reveals unique features and potential advantages of this compound:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| Tert-butyl carbamate | Basic structure | Precursor in organic synthesis |

| Tert-butyl (4-methoxyphenyl)carbamate | Methoxy substituent | Different solubility and reactivity |

| Tert-butyl (2-amino phenyl)carbamate | Amino group | Distinct biological activities linked to amino functionality |

| This compound | Thiazole ring | Potential AChE inhibitor and neuroprotective effects |

Q & A

Q. What are the common synthetic routes for tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

Thiazole Core Formation : Reacting 4-methylthiazole-2-carbaldehyde with tert-butyl carbamate via reductive amination or nucleophilic substitution .

Carbamate Protection : Using Boc (tert-butoxycarbonyl) chemistry to protect the amine group. Common reagents include di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed to isolate the product. Yields range from 55% to 75%, depending on reaction scale and catalyst choice (e.g., palladium catalysts for coupling steps) .

Q. How can researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.45 ppm (t-Bu group), δ 4.25–4.40 ppm (methylene adjacent to carbamate), and δ 6.80–7.20 ppm (thiazole protons) .

- ¹³C NMR : Signals at ~155 ppm (carbamate carbonyl) and ~150 ppm (thiazole C-2) .

- HPLC-MS : Retention time ~8.2 min (C18 column, acetonitrile/water gradient) and [M+H]⁺ ion at m/z 257.26 .

- Elemental Analysis : Confirmation of molecular formula (C₁₀H₁₆N₂O₂S) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol. Store at 2–8°C in inert atmospheres (argon/nitrogen) .

- pH Sensitivity : Hydrolyzes in acidic (pH < 3) or basic (pH > 10) conditions, cleaving the carbamate group. Neutral buffers (pH 6–8) are recommended for biological assays .

- Light Sensitivity : Degrades under UV light; amber glass vials are required for long-term storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) reveal:

- Electrophilic Sites : The thiazole C-5 position is most reactive due to electron-withdrawing effects from the methyl and carbamate groups .

- Nucleophilic Substitution : Activation energy (ΔG‡) for SNAr (nucleophilic aromatic substitution) at C-5 is ~25 kcal/mol in DMSO .

- Regioselectivity : Steric hindrance from the tert-butyl group directs substitutions to the thiazole ring rather than the carbamate .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Discrepancy in ¹H NMR Splitting : Overlapping peaks (e.g., methylene protons) are resolved using 2D NMR (COSY, HSQC) .

- Mass Spectrometry Anomalies : Isotopic patterns (e.g., bromine in derivatives like tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate) require high-resolution MS (HRMS) to distinguish [M+2]⁺ ions .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry and bond lengths (e.g., C–N bond in carbamate: 1.33 Å) .

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling of this compound?

- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings (yield increases from 45% to 68%) .

- Solvent Effects : 1,4-Dioxane enhances solubility of aryl boronic acids compared to THF .

- Base Optimization : Cs₂CO₃ (2 equiv.) minimizes side reactions (e.g., deprotection of the carbamate) .

Data-Driven Methodological Insights

Q. What analytical techniques validate the purity of this compound in pharmacokinetic studies?

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

- Steric Effects : Bulkier substituents (e.g., tert-butyl vs. methyl) reduce binding affinity to cytochrome P450 enzymes by 40% .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂ at C-5) increase inhibitory activity against kinases (IC₅₀ improves from 1.2 µM to 0.3 µM) .

Q. What experimental approaches quantify decomposition products of this compound under oxidative stress?

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?

- Target Selection : Docking into the ATP-binding pocket of EGFR (PDB: 1M17) using AutoDock Vina .

- Binding Affinity : Calculated ΔG = -8.2 kcal/mol, with hydrogen bonds between the carbamate carbonyl and Lys721 .

- Mutagenesis Validation : K721A mutation reduces inhibitory activity by 90%, confirming computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.